Aspterric acid

Catalog No.
S1892488
CAS No.
67309-95-9
M.F
C15H22O4
M. Wt
266.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aspterric acid

CAS Number

67309-95-9

Product Name

Aspterric acid

IUPAC Name

(5S,8R,9R)-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboperoxoic acid

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

InChI

InChI=1S/C15H22O4/c1-9(2)10-5-6-15-7-13(18-8-15)11(14(16)19-17)3-4-12(10)15/h11-13,17H,3-8H2,1-2H3/t11-,12+,13-,15?/m1/s1

InChI Key

AMVWWAIZPPESMM-WORDMNGFSA-N

SMILES

CC(=C1CCC23C1CCC(C(C2)OC3)C(=O)OO)C

Canonical SMILES

CC(=C1CCC23C1CCC(C(C2)OC3)C(=O)OO)C

Isomeric SMILES

CC(=C1CCC23[C@H]1CC[C@H]([C@@H](C2)OC3)C(=O)OO)C

Description

Aspterric acid is a carotene-type sesquiterpene, plant growth regulator, and inhibitor of pollen development originally isolated from the fungus A. terreus. It inhibits pollen development, reduces stem length at first flowering, and increases the time to bolting and first flowering in A. thaliana when used at a concentration of 38 μM. Aspterric acid exerts its effects on reproductive growth in A. thaliana without inhibiting biosynthesis and transport of the plant growth regulator indole-3-acetic acid.
Natural product derived from fungal source.

Aspterric acid is a naturally occurring sesquiterpenoid compound classified within the carotane group, primarily isolated from the fungus Aspergillus terreus IFO-6123. Its molecular structure has been elucidated through various chemical methods, including X-ray crystallography, which confirmed its unique tricyclic configuration. The compound exhibits a complex arrangement of carbon atoms and functional groups that contribute to its biological activities and potential applications in agriculture and medicine .

Aspterric acid is synthesized via a series of enzymatic reactions involving the cyclization of farnesyl diphosphate. The biosynthetic pathway includes the action of specific enzymes such as AstA, which catalyzes the initial cyclization, followed by oxidation reactions mediated by AstB and AstC. These reactions lead to the formation of aspterric acid from simpler isoprenoid precursors, showcasing its intricate biosynthetic origin .

The compound acts as a competitive inhibitor of dihydroxy acid dehydratase, an enzyme involved in branched-chain amino acid biosynthesis. This inhibition suggests that aspterric acid can interfere with metabolic pathways in plants and fungi, making it a candidate for herbicidal applications .

Aspterric acid has demonstrated significant biological activities, particularly as a herbicide. It effectively inhibits pollen formation in plants like Arabidopsis thaliana without adversely affecting pistil development. This selective inhibition indicates its potential use in agricultural practices, particularly in hybrid seed production where controlled pollination is essential . Additionally, aspterric acid exhibits antifungal properties, contributing to its role in natural product discovery aimed at pest control .

The synthesis of aspterric acid can be achieved through both natural extraction from Aspergillus terreus and synthetic methods. The natural extraction process typically involves fermentation techniques to cultivate the fungus under controlled conditions, allowing for the accumulation of the compound. Synthetic approaches have also been explored, utilizing readily available starting materials to construct the carotane-type structure through multi-step organic reactions .

Recent advancements in genetic engineering have enabled the heterologous expression of biosynthetic gene clusters in yeast, leading to enhanced production yields of aspterric acid through metabolic engineering strategies .

Aspterric acid's primary applications lie in agriculture as a natural herbicide. Its ability to inhibit pollen development while sparing other plant structures makes it valuable for crop management and hybridization strategies. Furthermore, its antifungal properties position it as a potential agent for controlling plant pathogens . The compound's unique mechanism of action against dihydroxy acid dehydratase also highlights its potential for developing new herbicidal formulations that target specific metabolic pathways in weeds and pests .

Studies have shown that aspterric acid interacts specifically with the active site of dihydroxy acid dehydratase from various organisms, including Arabidopsis thaliana and Aspergillus terreus. These interactions are characterized by competitive inhibition, where aspterric acid binds to the enzyme's active site more effectively than its natural substrates. This specificity is crucial for its use as a herbicide, as it minimizes off-target effects on beneficial plants while effectively controlling weed growth .

Several compounds exhibit structural and functional similarities to aspterric acid. These include:

  • 6-Hydroxymellein: Another inhibitor of pollen development isolated from Aspergillus terreus, which acts at different stages of pollen formation.
  • Lovastatin: A well-known fungal metabolite with cholesterol-lowering properties; while not a direct herbicide, it shares a similar biosynthetic origin.
  • Farnesol: A precursor in the biosynthesis of sesquiterpenes; it plays a role in various biological activities but lacks the specific herbicidal properties of aspterric acid.
CompoundSourceBiological ActivityUnique Features
Aspterric AcidAspergillus terreusHerbicidal; inhibits pollen developmentTricyclic structure; competitive inhibitor
6-HydroxymelleinAspergillus terreusInhibits pollen developmentActs at meiosis stage
LovastatinAspergillus terreusCholesterol-loweringWell-studied pharmacological agent
FarnesolVarious plantsAntimicrobial; signaling moleculePrecursor for sesquiterpenes

Aspterric acid's unique structural features and specific biological activity make it distinct among these similar compounds, particularly regarding its targeted herbicidal action and potential applications in sustainable agriculture .

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

266.15180918 g/mol

Monoisotopic Mass

266.15180918 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-08-16

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